molecular formula C16H22N4O2S B2885919 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1421457-96-6

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2885919
CAS No.: 1421457-96-6
M. Wt: 334.44
InChI Key: XZNIQXHRVRAMAZ-UHFFFAOYSA-N
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Description

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is a heterocyclic compound featuring a pyridine core linked via a sulfonyl group to a piperidine ring. The piperidine moiety is further substituted with a 3,5-dimethylpyrazole group through a methylene bridge. This structure combines key pharmacophoric elements:

  • Sulfonyl group: Enhances solubility and serves as a hydrogen-bond acceptor.
  • Piperidine: Confers conformational flexibility and basicity.
  • 3,5-Dimethylpyrazole: Lipophilic substituent that may modulate steric and electronic properties.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions. However, its specific biological activity remains underexplored in publicly available literature.

Properties

IUPAC Name

3-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-13-10-14(2)20(18-13)12-15-5-8-19(9-6-15)23(21,22)16-4-3-7-17-11-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIQXHRVRAMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function . The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine, we analyze structurally related compounds with modifications to the pyridine, sulfonyl, piperidine, or pyrazole moieties.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Reported Properties / Applications Source
Target compound Pyridine-sulfonyl-piperidine-(3,5-dimethylpyrazole) Hypothesized enzyme inhibition (e.g., kinases, sulfotransferases) due to sulfonyl and pyridine motifs. Inference
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine Thiazolo[4,5-b]pyridine fused with 3,5-dimethylpyrazole Antimicrobial activity (linked to thiazole and pyrazole moieties). Experimental
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine; hydrochloride Piperidine-sulfonyl-(3,5-dimethylpyrazole) (no pyridine) Simplified analog; potential CNS activity due to piperidine and lipophilic pyrazole. Commercial
[Ir(C^N)₂(dmpzpy)]⁺ complexes Iridium complexes with 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (dmpzpy) ligands Photophysical properties (e.g., luminescence) for OLEDs or sensors. Coordination
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives Pyrido-pyrimidinone with piperidine-sulfonylphenyl groups Kinase inhibition (e.g., anticancer applications) via sulfonamide interactions. Pharmaceutical

Key Observations

Role of Pyridine vs. Other Aromatic Systems

  • The target compound’s pyridine ring distinguishes it from analogs like 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine , which uses a fused thiazolo-pyridine system. Pyridine’s electron-withdrawing nature may enhance binding to polar active sites compared to thiazole’s sulfur-mediated hydrophobicity.
  • In [Ir(C^N)₂(dmpzpy)]⁺ complexes , pyridine-based ligands (dmpzpy) coordinate to metals, suggesting the target compound could serve as a ligand in catalytic or photochemical contexts.

Impact of Sulfonyl Group Positioning

  • The sulfonyl group in the target compound bridges pyridine and piperidine, contrasting with 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine , where sulfonyl directly links pyrazole and piperidine. This positional difference may alter solubility and steric bulk.

Piperidine Flexibility and Substitution Piperidine’s flexibility is retained in the target compound and 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives , both of which may exploit conformational adaptability for target engagement.

3,5-Dimethylpyrazole as a Modular Substituent

  • The 3,5-dimethylpyrazole group is a common feature in antimicrobial () and metal-coordinating () compounds. Its methyl groups likely reduce metabolic degradation compared to unsubstituted pyrazoles.

Biological Activity

The compound 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure features a pyridine ring, a piperidine moiety, and a pyrazole component, which collectively contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group enhances the compound's solubility and bioavailability, while the pyrazole and piperidine rings are known to modulate enzyme activity and receptor interactions.

  • Antitumor Activity : Research indicates that compounds containing pyrazole derivatives exhibit potent anticancer properties by inhibiting key signaling pathways such as mTORC1, which is crucial for cell growth and proliferation .
  • Antimicrobial Properties : The compound has shown promising results against various bacterial strains, with studies indicating its effectiveness through minimum inhibitory concentration (MIC) evaluations .
  • Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing valuable insights into their therapeutic potential.

StudyFindings
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides Demonstrated submicromolar antiproliferative activity in pancreatic cancer cells; reduced mTORC1 activity .
Antimicrobial Evaluation Novel pyrazole derivatives showed significant antimicrobial activity against various pathogens; MIC values were determined .
Structure-Activity Relationship (SAR) Investigated how modifications to the pyrazole ring influence biological activity; identified key structural features that enhance potency .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its derivatives:

Activity TypeObservationsReferences
AnticancerInhibition of mTORC1; promoted autophagy
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; specific MIC values reported
Anti-inflammatoryInhibition of cytokine release in vitro

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine, and what are common pitfalls in its preparation?

  • Answer : The synthesis typically involves multi-step reactions:

Functionalization of piperidine : Introduce the sulfonyl group via sulfonation of piperidine derivatives under controlled conditions (e.g., using chlorosulfonic acid) .

Pyrazole coupling : Attach the 3,5-dimethylpyrazole moiety via nucleophilic substitution or click chemistry. Steric hindrance from the dimethyl groups may slow this step, requiring catalysts like Cu(I) .

Final assembly : Link the sulfonated piperidine and pyridine rings. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted intermediates .

  • Common pitfalls : Incomplete sulfonation, side reactions at the pyrazole N1 position, and residual solvents (e.g., DMF) affecting crystallinity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrazole and piperidine moieties. Key signals include pyrazole C-H (~6.5 ppm) and piperidine methylene protons (~3.0–4.0 ppm) .
  • X-ray crystallography : Resolves structural ambiguities, such as sulfonyl group orientation and piperidine chair conformation. For example, demonstrates how crystallography clarifies substituent positioning in similar pyridazine derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Answer : Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility. For instance, highlights fluorobenzyl groups enhancing binding affinity, which may vary with assay conditions .
  • Structural analogs : Compare activity against derivatives (e.g., trifluoromethyl vs. methyl substitutions; see ). Use SAR studies to identify critical functional groups .
  • Meta-analysis : Pool data from multiple studies (e.g., enzyme inhibition IC50_{50} values) to identify trends. provides a comparative table for structurally related compounds .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising its bioactivity?

  • Answer :

  • Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) to the pyridine ring to improve solubility. demonstrates how carboxylic acid derivatives enhance aqueous stability .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres. For example, shows trifluoromethyl groups reducing CYP450-mediated degradation .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets (e.g., kinases, GPCRs) while maintaining ADMET compliance .

Q. How should experimental designs account for environmental and safety considerations during large-scale synthesis?

  • Answer :

  • Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Waste management : Neutralize sulfonation byproducts (e.g., HCl gas) using scrubbers. outlines protocols for handling hazardous intermediates .
  • Ecotoxicity screening : Assess environmental impact using models like ECOSAR. emphasizes evaluating persistence in biotic/abiotic compartments .

Methodological Notes

  • Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme assays) .
  • Advanced Synthesis : Optimize reaction yields via DoE (Design of Experiments) to assess temperature, solvent, and catalyst effects .

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